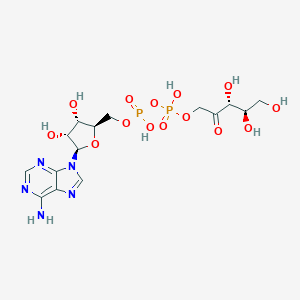![molecular formula C22H23N5O3S B234166 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) enzyme. It has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide selectively inhibits the activity of PTK, which plays a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting PTK activity, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide disrupts the signaling pathways that promote the growth and survival of cancer cells and autoimmune cells. This leads to cell death and a reduction in disease severity.
Biochemical and Physiological Effects
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has been shown to have a potent inhibitory effect on PTK activity in vitro and in vivo. It has also been shown to induce cell death in cancer cells and autoimmune cells. In preclinical studies, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has demonstrated efficacy in reducing tumor growth and improving survival rates in animal models of cancer. In autoimmune disease models, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has been shown to reduce disease severity and improve symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide is its selectivity for PTK, which reduces the likelihood of off-target effects. It also has good pharmacokinetic properties, which allows for effective dosing and distribution in vivo. However, the limitations of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide. One area of focus is the development of combination therapies with other drugs to enhance its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide treatment. Additionally, further studies are needed to determine the safety and efficacy of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide in humans and to explore its potential use in other diseases beyond cancer and autoimmune diseases.
Conclusion
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide is a promising small molecule inhibitor that targets PTK and has shown efficacy in preclinical studies for the treatment of cancer and autoimmune diseases. Its selectivity for PTK and good pharmacokinetic properties make it a potential candidate for further development. However, further research is needed to determine its safety and efficacy in humans and to explore its potential use in other diseases.
Métodos De Síntesis
The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide involves several steps, including the preparation of the starting materials, coupling reactions, and purification. The first step involves the preparation of 3-ethyl-1,2,4-triazole-5-thiol, which is then coupled with 2-methoxy-4-nitrobenzoyl chloride to form 5-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxybenzoic acid. This intermediate is then coupled with 3-isopropoxyaniline to form the final product, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide.
Aplicaciones Científicas De Investigación
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide works by inhibiting the activity of PTK, which is involved in cell signaling pathways that regulate cell growth and survival.
Propiedades
Nombre del producto |
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide |
|---|---|
Fórmula molecular |
C22H23N5O3S |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H23N5O3S/c1-5-19-24-25-22-27(19)26-21(31-22)15-9-10-18(29-4)17(12-15)23-20(28)14-7-6-8-16(11-14)30-13(2)3/h6-13H,5H2,1-4H3,(H,23,28) |
Clave InChI |
ITSDESXRHFTLMK-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)OC(C)C |
SMILES canónico |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)

![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)
